tert-butyl4-(aminomethyl)azocane-1-carboxylate
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Overview
Description
tert-butyl4-(aminomethyl)azocane-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol It is a derivative of azocane, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate typically involves the reaction of azocane derivatives with tert-butyl chloroformate and aminomethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl4-(aminomethyl)azocane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl4-(aminomethyl)azocane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(aminomethyl)azocane-1-carboxylate include other azocane derivatives and tert-butyl esters. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example, tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is another compound with a similar structure but different functional groups, leading to distinct properties and uses .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)azocane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15/h11H,4-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWSJOWTNNZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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